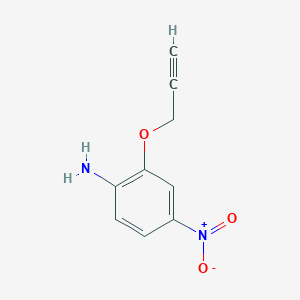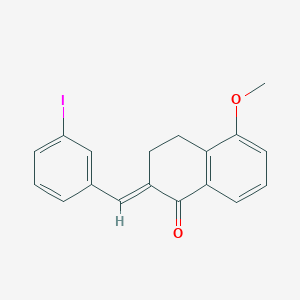
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as IBN-1, is a synthetic compound that has been widely used in scientific research due to its unique properties. IBN-1 is a member of the naphthalenone family and has a molecular weight of 398.2 g/mol.
作用機序
The mechanism of action of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone involves the formation of a covalent bond between the aldehyde group of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone and the amino group of the target biomolecule. This results in the formation of a stable imine bond, which allows 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone to selectively bind to the target biomolecule.
Biochemical and Physiological Effects:
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to have minimal toxicity towards cells and tissues, making it a safe and reliable tool for studying biological molecules. 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has also been shown to have a high binding affinity towards its target biomolecules, resulting in highly specific and accurate detection.
実験室実験の利点と制限
One of the main advantages of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone is its high selectivity and sensitivity towards biomolecules, which allows for accurate and reliable detection. However, 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone also has limitations, such as its relatively low water solubility, which can limit its use in aqueous environments.
将来の方向性
There are several future directions for 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone research, including the development of new synthetic methods for 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone and its derivatives, the optimization of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone for use in vivo, and the exploration of 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone as a potential therapeutic agent for various diseases.
In conclusion, 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone is a valuable tool for studying biological molecules due to its unique properties and high selectivity and sensitivity towards biomolecules. Further research on 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone and its derivatives could lead to new discoveries in the field of biological sciences.
合成法
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-iodobenzaldehyde with 5-methoxy-1-tetralone in the presence of a base and a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone.
科学的研究の応用
2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. 2-(3-iodobenzylidene)-5-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to have high selectivity and sensitivity towards these biomolecules, making it a valuable tool for studying their structure and function.
特性
IUPAC Name |
(2E)-2-[(3-iodophenyl)methylidene]-5-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IO2/c1-21-17-7-3-6-16-15(17)9-8-13(18(16)20)10-12-4-2-5-14(19)11-12/h2-7,10-11H,8-9H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZFCNHHEWSXAP-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=CC3=CC(=CC=C3)I)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC/C(=C\C3=CC(=CC=C3)I)/C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5087705.png)
![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
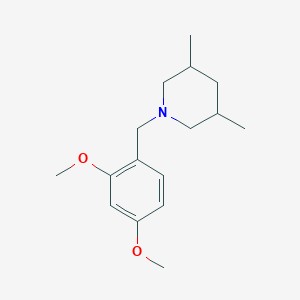
![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
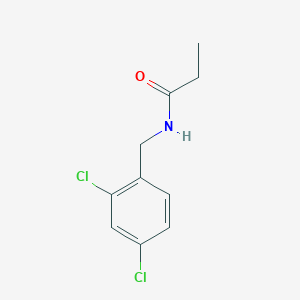
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)
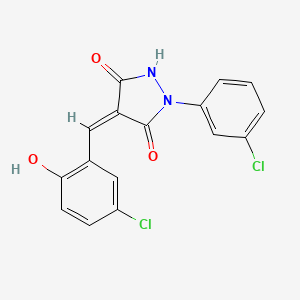
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[1-(4-morpholinyl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5087760.png)
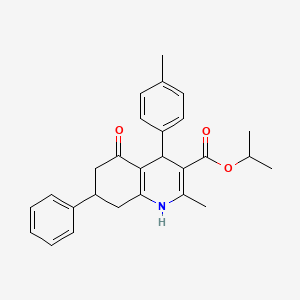
![4-(4-fluorophenyl)-1-[1-(2-phenylethyl)-4-piperidinyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5087779.png)
![2-(4-bromophenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5087786.png)
